molecular formula C11H17NO3 B3249313 tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1932285-09-0

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B3249313
CAS RN: 1932285-09-0
M. Wt: 211.26 g/mol
InChI Key: GMFUILAFZFPFJH-JGVFFNPUSA-N
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Description

Tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. This compound has been widely studied for its potential applications in various scientific fields. In 2.1]heptane-2-carboxylate.

Scientific Research Applications

Efficient Synthesis for Scalable Production

The efficient and scalable synthesis of enantiomerically pure tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate and related compounds has been a significant focus of research. One study outlines an improved synthesis method starting from commercially available chiral lactone, highlighting a key epimerization/hydrolysis step that allows for the production of kilogram amounts of the compound with improved yield over nine chemical transformations (Maton et al., 2010).

Conformationally Constrained Amino Acids

Research has been conducted on the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, including derivatives from L-serine. These compounds serve as useful tools for structure-activity studies and have potential applications in peptide-based drug discovery (Hart & Rapoport, 1999).

Piperidine Derivatives and Novel Compounds

Studies have also focused on synthesizing piperidine derivatives fused to a tetrahydrofuran ring. These efforts include the formation of novel compounds that provide access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Molecular Structure Characterization

Characterization of molecular structures like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate using techniques like NMR spectroscopy and X-ray crystallography has been significant. These studies provide detailed insights into the molecular architecture of such compounds (Moriguchi et al., 2014).

Enantioselective Synthesis for Antagonist Production

Enantioselective synthesis processes have been developed for compounds like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, serving as intermediates for potent CCR2 antagonists. Such synthetic routes are crucial for producing specific enantiomers of pharmacologically active compounds (Campbell et al., 2009).

Advanced Synthetic Techniques

Various advanced synthetic techniques have been employed in the preparation of these compounds. For example, continuous photo flow chemistry has been utilized for scale-up synthesis of deuterium-labeled derivatives, showing the integration of novel methodologies in the synthesis of complex organic compounds (Yamashita et al., 2019).

properties

IUPAC Name

tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)9(13)5-7/h7-8H,4-6H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUILAFZFPFJH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 4
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 5
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

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